molecular formula C17H16N2O2S2 B1224255 (5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B1224255
M. Wt: 344.5 g/mol
InChI Key: PZOXRWHIFUFFGV-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dimethyl-1-pyrrolyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-4-thiazolidinone is a member of methoxybenzenes.

Scientific Research Applications

Antitumor Activity

The derivatives of thiazolidin-4-ones, including the compound , have been investigated for their potential antitumor activities. Studies have shown that these compounds exhibit moderate antitumor activity against various malignant tumor cells. For instance, the derivatives were found to be particularly sensitive against renal cancer cell lines (Horishny, Chaban, & Matiychuk, 2020).

Photodynamic Therapy Applications

Thiazolidin-4-one derivatives have also been explored for their potential in photodynamic therapy, especially in the treatment of cancer. Their properties as photosensitizers, such as high singlet oxygen quantum yield, make them suitable for Type II photodynamic therapy mechanisms, which are used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Some thiazolidin-4-one derivatives have been reported to possess antimicrobial properties. These compounds have shown promising activity against various bacterial and fungal agents, suggesting their potential application in the development of new antimicrobial drugs (Gouda, Berghot, Shoeib, & Khalil, 2010).

Corrosion Inhibition

Thiazolidinedione derivatives have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. They have shown to increase the inhibition efficiency with concentration and exhibit mixed-type inhibition behavior (Yadav, Behera, Kumar, & Yadav, 2015).

Inflammation and Pain Management

Certain thiazolidin-4-one derivatives have been evaluated for their anti-inflammatory and analgesic effects, showing potential for the development of new medications in this area (Ranga, Sharma, & Kumar, 2013).

properties

Product Name

(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C17H16N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N2O2S2/c1-11-4-5-12(2)18(11)19-16(20)15(23-17(19)22)10-13-6-8-14(21-3)9-7-13/h4-10H,1-3H3/b15-10-

InChI Key

PZOXRWHIFUFFGV-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(N1N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S)C

Canonical SMILES

CC1=CC=C(N1N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(2,5-dimethylpyrrol-1-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.